2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide” is a chemically complex molecule. It contains a [1,2,4]triazolo[4,3-a]pyridine ring, which is a type of nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient and robust synthetic procedure was developed for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . Another study reported the synthesis of a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the [1,2,4]triazolo[4,3-a]pyridine ring. This ring is a heme-binding scaffold identified from a structure-based virtual screen .Scientific Research Applications
Synthesis and Photophysical Properties
A method for preparing oxazolo-[5,4-b]pyridin-2(1H)-ones, closely related to the target compound, was developed. This process involves the Hoffmann reaction of 2-oxo-1,2-dihydropyridine-3-carboxamides, leading to the synthesis of 3-aminopyridin-2(1H)-ones with notable phosphorescence, indicated by a quantum yield of up to 0.78. The relationship between structure and photophysical properties was extensively studied, showcasing potential applications in materials science (Shatsauskas et al., 2019).
Novel Synthetic Methods
Research on the synthesis of [1,2,4]Triazolo[1,5‐a]pyridines, akin to the compound , from 2-aminopyridines was reported. This method involves cyclization with trifluoroacetic anhydride, allowing for the preparation of triazoles substituted at any position on the pyridine ring under mild conditions. Such advancements contribute to the diversity of synthetic approaches available for the development of new chemical entities with potential biological or photophysical applications (Huntsman & Balsells, 2005).
Application in Dye Synthesis
Another study explored the conversion of 2-(o,m,p-Aminophenyl)oxazolo[4,5-b]pyridines into monoazo dyes suitable for polyamide fabrics, highlighting the compound's relevance in the development of new dyes and pigments. This synthesis route provides insight into potential industrial applications in the textile industry (Barni et al., 1985).
Mechanism of Action
Target of Action
The compound, also known as 2-oxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide, primarily targets Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .
Mode of Action
This compound acts as a potent, orally active DPP-IV inhibitor . It binds to DPP-IV and inhibits its activity, which leads to an increase in the levels of incretin hormones . These hormones are involved in the regulation of glucose homeostasis .
Biochemical Pathways
By inhibiting DPP-IV, the compound prolongs the action of incretin hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) . These hormones stimulate insulin secretion in a glucose-dependent manner, thereby reducing blood glucose levels .
Pharmacokinetics
The compound exhibits excellent oral bioavailability . .
Result of Action
The inhibition of DPP-IV leads to increased levels of incretin hormones, which in turn stimulate insulin secretion . This results in improved glucose tolerance and potential therapeutic effects in the treatment of type 2 diabetes .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with a variety of enzymes and proteins, which can lead to diverse biochemical reactions . For instance, it has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Cellular Effects
2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide has been shown to have significant effects on various types of cells and cellular processes . For example, it exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it inhibited the growth of A549 cells in G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking and molecular dynamics simulation indicated that the compound could bind to c-Met and VEGFR-2 protein, which was similar to that of foretinib .
Properties
IUPAC Name |
2-oxo-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)8-3-5-22-10(6-8)20-21-11(22)7-19-13(24)9-2-1-4-18-12(9)23/h1-6H,7H2,(H,18,23)(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKDEHCSTDKLBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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